Bis(4-bromophenyl) selenide
Overview
Description
Bis(4-bromophenyl) selenide is an organic compound that contains selenium and bromine. It is used in industrial and scientific research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, a boiling point of 380.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Catalysis and Organic Synthesis
Bis(4-bromophenyl) selenide is involved in innovative catalytic systems. For instance, in the study by Verma et al. (2016), a catalytic system including a related compound, bis(4-methoxyphenyl)selenide, was developed for the synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This catalysis leverages the unique properties of organoselenium compounds.
Materials Science
In materials science, this compound derivatives have applications in the development of high-performance materials. Li et al. (2020) designed and synthesized selenide-containing polyimides, demonstrating improved solubility, higher refractive index, and redox responsiveness compared to their oxygen and sulfur counterparts. These materials have potential applications in optical devices.
Biological Research
This compound and its analogs have been studied for their biological activities. Woods et al. (1993) investigated compounds like bis(2-bromo-4,5-dimethoxyphenyl) selenide, which showed cytotoxic properties against tumor cells and impacted the cell cycle, suggesting potential applications in cancer research.
Chemical Synthesis and Molecular Studies
Organoselenium compounds, including this compound derivatives, are pivotal in synthesizing various complex molecules. Hope et al. (1987) explored the synthesis and properties of hybrid selenide ligands, highlighting the diverse applications of these compounds in chemical synthesis.
Polymer Science
This compound derivatives contribute to advancements in polymer science. As reported by Li et al. (2018), selenium-containing polyimides with high intrinsic refractive indexes were developed, offering potential utility in anti-reflection coatings and other optical applications.
Safety and Hazards
Safety measures for handling Bis(4-bromophenyl) selenide include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .
Mechanism of Action
Target of Action
Bis(4-bromophenyl) selenide, like other selenocompounds, primarily targets various receptors and enzymes involved in pain and inflammation pathways . These include glutamatergic, prostaglandin E2, serotonergic (5-HT2a and 5-HT3), and histamine H2 receptors .
Mode of Action
This compound interacts with its targets to exert antinociceptive (pain-blocking) and anti-inflammatory effects . It inhibits the activation of these receptors and enzymes, thereby reducing the perception of pain and inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the activation of pain and inflammation pathways mediated by glutamate, prostaglandin E2, serotonin, and histamine . Additionally, it interacts with protein kinase C and A signaling pathways .
Pharmacokinetics
The bioavailability, distribution, metabolism, and excretion of these compounds can vary significantly depending on their chemical structure and the biological system in which they are present .
Result of Action
The molecular and cellular effects of this compound’s action include significant antinociception and anti-inflammatory effects . These effects are likely due to its interaction with various receptors and enzymes, leading to the inhibition of pain and inflammation pathways .
properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)selanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDHAGXJXBHQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Se]C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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